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Compound Name: 5-FAM SE

Cat. No.: B1664180 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used amine-reactive

fluorescent dye for labeling proteins, oligonucleotides, and other biomolecules.[1][2][3][4] The

succinimidyl ester moiety reacts with primary aliphatic amines to form a stable amide bond.[2]

[4] A critical step following the conjugation reaction is the removal of unconjugated, free 5-FAM
SE from the labeled biomolecule. Incomplete removal of the free dye can lead to inaccurate

quantification of labeling efficiency, high background fluorescence, and potential interference in

downstream applications.[5][6][7][8] This document provides detailed protocols for three

common methods for removing unconjugated 5-FAM SE: size-exclusion chromatography,

dialysis, and ethanol precipitation.

Method Selection
The choice of purification method depends on the properties of the labeled biomolecule (e.g.,

size, stability) and the desired scale of the purification. The following table summarizes the

suitability of each method for different biomolecules.
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Method
Target
Biomolecule

Principle
Key
Advantages

Key
Disadvantages

Size-Exclusion

Chromatography

Proteins,

Antibodies,

Peptides (>5

kDa),

Oligonucleotides

Separation

based on

molecular size.

[9][10][11]

Fast, efficient

removal of small

molecules, can

be used for

buffer exchange.

[9][12]

Potential for

sample dilution,

requires

specialized

columns and

equipment.

Dialysis

Proteins,

Antibodies,

larger

Oligonucleotides

(>10 kDa)

Diffusion of small

molecules across

a semi-

permeable

membrane.[13]

Gentle, suitable

for large sample

volumes, does

not require

specialized

equipment.

Time-consuming,

significant

sample dilution.

[7][14]

Ethanol

Precipitation

Oligonucleotides

(>18 nt), DNA

Differential

solubility in the

presence of salt

and ethanol.[15]

[16]

Simple, cost-

effective, can

concentrate the

sample.[15][16]

May not be

suitable for

proteins,

potential for co-

precipitation of

salts.

Ultrafiltration

(Spin Filters)

Proteins,

Antibodies,

Peptides

Size-based

separation using

a centrifugal filter

device.

Rapid, can

concentrate the

sample, efficient

dye removal.

Potential for

membrane

fouling or protein

loss due to

adsorption.

Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) / Gel
Filtration
This method separates molecules based on their size. Larger, labeled biomolecules elute first,

while the smaller, unconjugated 5-FAM SE molecules are retained in the pores of the
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chromatography resin and elute later.[9][10][11] Desalting columns pre-packed with resins like

Sephadex G-25 or G-50 are commonly used for this purpose.[1][9][10]

Materials:

Desalting column (e.g., Sephadex G-25 or G-50, with a molecular weight cut-off appropriate

for the biomolecule, typically >5,000 Da for proteins).[9][10]

Elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).[1]

Reaction mixture containing the 5-FAM labeled biomolecule.

Collection tubes.

Procedure:

Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of elution

buffer. This removes any storage buffer and prepares the column for separation.

Sample Loading: Carefully load the reaction mixture onto the top of the column. Allow the

sample to enter the resin bed completely.[1]

Elution: Begin eluting the sample with the elution buffer. The labeled biomolecule will travel in

the void volume and elute first, often visible as a colored band. The unconjugated dye will

elute later.

Fraction Collection: Collect fractions as the colored bands elute. The first colored band to

elute should be the 5-FAM conjugated biomolecule. The second, slower-moving band will be

the free dye.

Purity Assessment: Pool the fractions containing the labeled biomolecule. Assess the purity

by measuring the absorbance at 280 nm (for protein) and 494 nm (for 5-FAM).[17] The

absence of a significant peak at 494 nm in later fractions indicates successful removal of the

free dye.

Workflow for Size-Exclusion Chromatography:
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Start: 5-FAM Labeled Reaction Mixture

Equilibrate SEC Column with Elution Buffer

Load Reaction Mixture onto Column

Elute with Buffer and Collect Fractions

Separation: Labeled Biomolecule (larger) elutes first, Unconjugated Dye (smaller) elutes later

Pool Fractions Containing Labeled Biomolecule

Assess Purity (Spectrophotometry)

End: Purified 5-FAM Conjugate

Click to download full resolution via product page

Caption: Workflow for removing unconjugated 5-FAM SE using size-exclusion chromatography.

Protocol 2: Dialysis
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Dialysis is a process where the reaction mixture is placed in a dialysis bag made of a semi-

permeable membrane. This membrane allows small molecules like unconjugated 5-FAM SE to

pass through into a larger volume of dialysis buffer, while retaining the larger, labeled

biomolecule.[13]

Materials:

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically

10-14 kDa for antibodies and larger proteins.[13]

Dialysis buffer (e.g., PBS, pH 7.2-7.4).

Reaction mixture containing the 5-FAM labeled biomolecule.

A large beaker and a magnetic stir plate.

Procedure:

Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette in the dialysis buffer as

per the manufacturer's instructions.

Load Sample: Load the reaction mixture into the dialysis tubing/cassette and seal securely.

Dialysis: Place the sealed dialysis bag/cassette in a large beaker containing a large volume

of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently

on a magnetic stir plate.[13]

Buffer Exchange: Dialyze for at least 4-6 hours or overnight.[13] Perform at least two to three

buffer changes to ensure complete removal of the unconjugated dye.

Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover

the purified, labeled biomolecule.

Workflow for Dialysis:
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Start: 5-FAM Labeled Reaction Mixture

Prepare Dialysis Membrane (Pre-wet)

Load Sample into Dialysis Tubing/Cassette

Place in Large Volume of Cold Dialysis Buffer with Stirring

Perform 2-3 Buffer Changes (4-6 hours each)

Recover Purified Labeled Biomolecule

End: Purified 5-FAM Conjugate

Click to download full resolution via product page

Caption: Workflow for removing unconjugated 5-FAM SE using dialysis.

Protocol 3: Ethanol Precipitation (for Oligonucleotides)
This method is particularly effective for purifying labeled oligonucleotides greater than 18

nucleotides in length.[15] It relies on the principle that nucleic acids will precipitate out of

solution in the presence of high salt concentration and ethanol, while small molecules like

unconjugated dyes remain in the supernatant.[16]
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Materials:

3 M Sodium Acetate, pH 5.2.[18]

100% Ethanol, ice-cold.

70% Ethanol, ice-cold.

Microcentrifuge tubes.

Microcentrifuge.

Procedure:

Add Salt: To the reaction mixture containing the labeled oligonucleotide, add 1/10th volume

of 3 M Sodium Acetate.[18]

Add Ethanol: Add 2.5-3 volumes of ice-cold 100% ethanol.[18] Mix well by vortexing.

Precipitate: Incubate the mixture at -20°C for at least 1 hour or at -80°C for 30 minutes to

precipitate the oligonucleotide.[18]

Pellet Oligonucleotide: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30

minutes at 4°C to pellet the oligonucleotide.[18]

Wash Pellet: Carefully decant the supernatant, which contains the unconjugated dye. Wash

the pellet with 1 volume of ice-cold 70% ethanol to remove residual salt and dye.

Re-pellet: Centrifuge again for 5-10 minutes at 4°C.

Dry Pellet: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not

over-dry.

Resuspend: Resuspend the purified oligonucleotide pellet in an appropriate RNase-free

buffer or water.

Workflow for Ethanol Precipitation:
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Start: 5-FAM Labeled Oligonucleotide Mixture

Add 1/10 volume of 3M Sodium Acetate

Add 2.5-3 volumes of ice-cold 100% Ethanol

Incubate at -20°C (1 hr) or -80°C (30 min)

Centrifuge at >12,000 x g to Pellet Oligonucleotide

Wash Pellet with 70% Ethanol

Centrifuge to Re-pellet Oligonucleotide

Air-dry the Pellet

Resuspend in Buffer or Water

End: Purified 5-FAM Labeled Oligonucleotide

Click to download full resolution via product page

Caption: Workflow for purifying 5-FAM labeled oligonucleotides via ethanol precipitation.
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Post-Purification Analysis: Quantification of
Labeling
After purification, it is essential to determine the degree of labeling (DOL), also known as the

dye-to-protein ratio.[6] This is typically done using spectrophotometry.

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorbance maximum for 5-FAM, which is approximately 494 nm (Amax).[17][19]

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280

nm.

Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

Where CF is the correction factor (A280 of the free dye / Amax of the free dye; for FAM,

this is approximately 0.3).[19]

ε_protein is the molar extinction coefficient of the protein at 280 nm.[19]

Calculate the degree of labeling.

DOL = Amax / (ε_dye × Protein Concentration (M))

Where ε_dye is the molar extinction coefficient of 5-FAM at its Amax (approximately

68,000 M⁻¹cm⁻¹ at pH 9).[19]

A successful purification will result in a stable and reproducible degree of labeling, with minimal

background fluorescence from free dye.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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